![molecular formula C15H19N5O2 B5598964 (3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol" typically involves complex organic synthesis techniques. While specific synthesis details for this compound are not directly available, the literature on pyrazolo[3,4-b]pyridine kinase inhibitors and related heterocyclic compounds provides insights into the methodologies that might be employed. These include the use of bicyclic heterocycles capable of forming hydrogen bond donor-acceptor pairs, essential for kinase inhibition, and strategies for constructing the pyrrolidine scaffold, an integral component of the compound's structure (Wenglowsky, 2013).

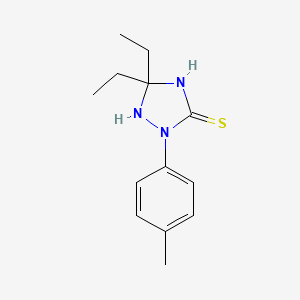

Molecular Structure Analysis

The molecular structure of compounds like "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol" is characterized by the presence of pyrrolidine and tetrazolo[1,5-a]pyridine groups. The pyrrolidine ring, known for its versatile biological activity, contributes to the stereochemistry and increases the three-dimensional coverage due to its non-planarity (Petri et al., 2021). The tetrazolo[1,5-a]pyridinyl moiety, akin to the pyrazolo[3,4-b]pyridine scaffold, is essential for binding to biological targets, potentially offering multiple kinase binding modes and contributing to the compound's selectivity and potency.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has demonstrated innovative approaches to synthesizing and characterizing compounds with structural similarities to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol." For instance, the study on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands highlights the impact of the ancillary ligand in color tuning of these complexes. This research opens avenues for the use of similar compounds in the development of materials with specific photophysical properties (Stagni et al., 2008).

Biological Activities

The synthesis and evaluation of novel spiro-pyrido-pyrrolizines and pyrrolidines for antimycobacterial activity represent another realm of application. These compounds show significant in vitro activity against Mycobacterium tuberculosis, indicating potential for therapeutic applications (Ranjith Kumar et al., 2009).

Chemical Reactivity and Stability

The study on the synthesis, effect of substituents on the regiochemistry, and equilibrium studies of tetrazolo[1,5-a]pyrimidines/2-azidopyrimidines sheds light on the chemical reactivity and stability of compounds with tetrazolo[1,5-a]pyridinyl groups. This research contributes to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in chemical synthesis (Scapin et al., 2017).

Photophysical and Electrochemical Studies

In another example, the exploration of cyclometalated diruthenium complexes bridged by pyridyl-pyrene units, with various terminal ligands, provides insight into their photophysical and electrochemical properties. Such studies are foundational for the development of new materials for electronic and photonic applications (Yao et al., 2015).

Environmental Sensing

The development of environmentally responsive pseudorotaxanes for sensing applications highlights the versatility of tetrazolyl and pyridyl motifs in constructing complex structures that respond to environmental stimuli. This research opens up possibilities for the use of similar compounds in environmental monitoring and sensing technologies (Gong et al., 2011).

properties

IUPAC Name |

[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(tetrazolo[1,5-a]pyridin-7-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-8-19(9-15(10,22)12-3-2-4-12)14(21)11-5-6-20-13(7-11)16-17-18-20/h5-7,10,12,22H,2-4,8-9H2,1H3/t10-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCFMJCWIBACPM-BMIGLBTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CCC2)O)C(=O)C3=CC4=NN=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC4=NN=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)